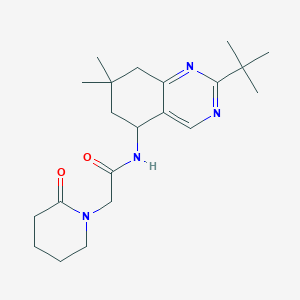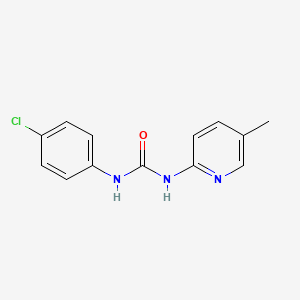![molecular formula C17H12N2S B6141259 [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABA receptor . This means that it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA typically acts to reduce neuronal excitability.
Result of Action
The antagonistic action of this compound on the GABA receptor can lead to an increase in neuronal activity. This could potentially result in a variety of effects, depending on the specific neurons affected and the overall state of the nervous system. The compound has shown moderate insecticidal activity against houseflies, indicating its potential use as a pesticide .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that it may not be suitable for use in vivo, as it may have toxic effects on cells and tissues.
Zukünftige Richtungen
There are many potential future directions for research on [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile, including:
1. Further studies on its mechanism of action, to better understand how it inhibits cell growth and induces apoptosis.
2. Studies on its potential as an anticancer agent, including in vivo studies in animal models.
3. Studies on its potential as a fluorescent probe and as a component of organic light-emitting diodes.
4. Studies on its potential as a pesticide and as a growth regulator for plants.
5. Studies on its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of [4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile has been achieved using various methods, including the reaction of 2-aminobenzonitrile with 4-bromobiphenyl in the presence of a base, followed by cyclization with sulfur and carbon disulfide. Other methods include the reaction of 2-aminobenzonitrile with 4-biphenylcarbaldehyde in the presence of a base, followed by cyclization with sulfur and carbon disulfide.
Wissenschaftliche Forschungsanwendungen
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, it has been studied for its potential as a fluorescent probe and as a component of organic light-emitting diodes. In agriculture, it has been studied for its potential as a pesticide and as a growth regulator for plants.
Biochemische Analyse
Biochemical Properties
[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical reactions they catalyze. The interactions between this compound and biomolecules are often characterized by non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, this compound can impact the expression of genes involved in metabolic processes, leading to changes in the production and utilization of cellular metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Such interactions may involve the formation of enzyme-inhibitor complexes or enzyme-substrate complexes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of transport proteins. Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific organelles or cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-10-17-19-16(12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSBOBWYRUJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)



![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)